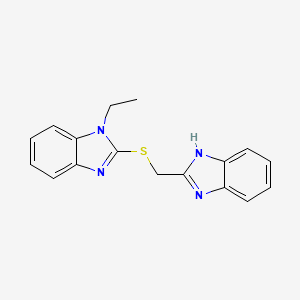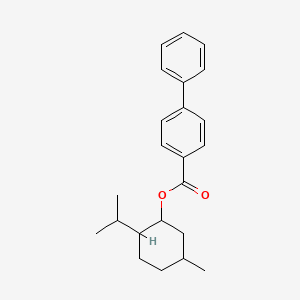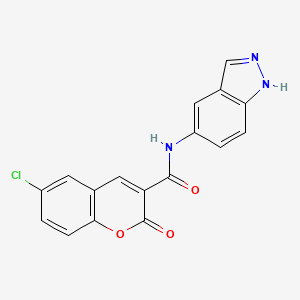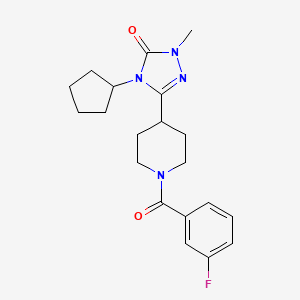![molecular formula C16H18N2O4 B11114059 (2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone](/img/structure/B11114059.png)
(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone is a complex organic compound that features a furan ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Piperazine Formation: Piperazine can be synthesized by the reaction of diethylenetriamine with ethylene glycol.
Coupling Reaction: The final step involves coupling the furan ring with the piperazine moiety through a carbonylation reaction, often using a palladium catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-3-furyl)carbonyl derivatives: Compounds with similar furan ring structures.
Piperazine derivatives: Compounds with similar piperazine moieties.
Uniqueness
(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone is unique due to its dual functional groups, which provide a combination of properties from both the furan and piperazine components. This dual functionality allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
InChI |
InChI=1S/C16H18N2O4/c1-11-13(3-9-21-11)15(19)17-5-7-18(8-6-17)16(20)14-4-10-22-12(14)2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
GAVBFFCLTOMXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide](/img/structure/B11113976.png)

![2-{[1-(3-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B11113982.png)


![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B11114010.png)

![5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114022.png)
![Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114024.png)
![(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine](/img/structure/B11114026.png)
![N-[2-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114029.png)

![2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11114035.png)

